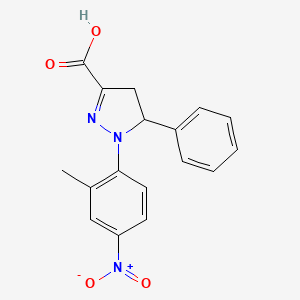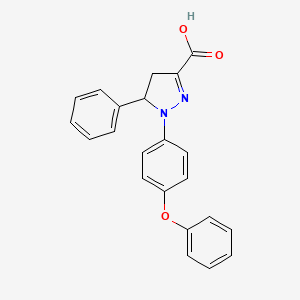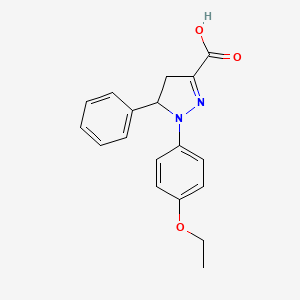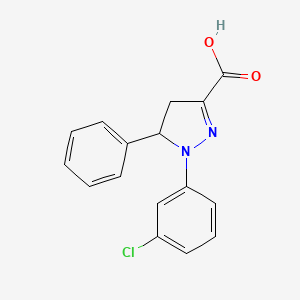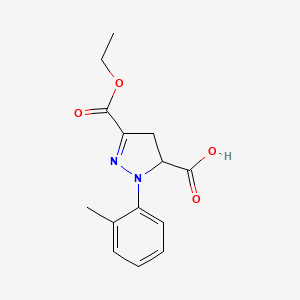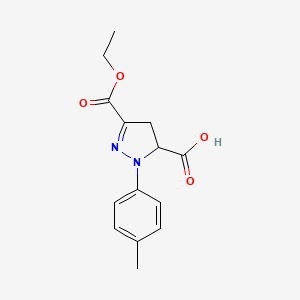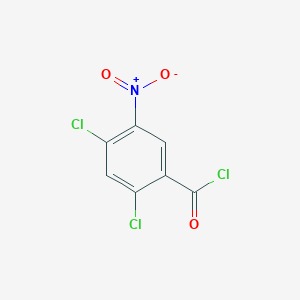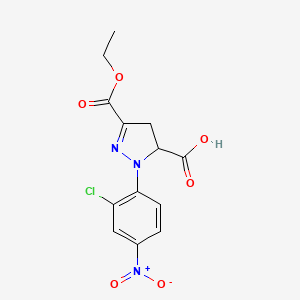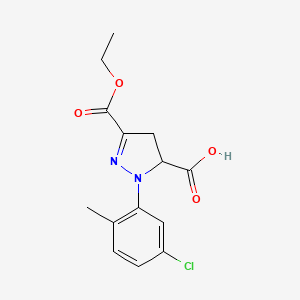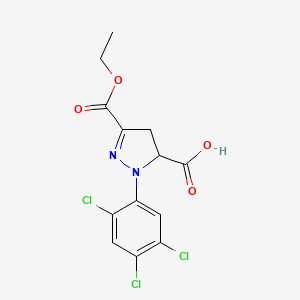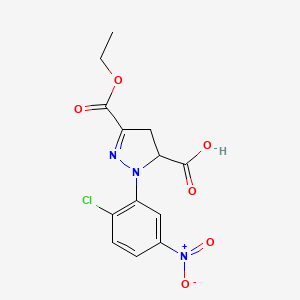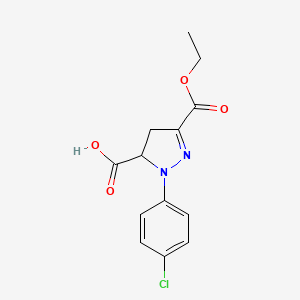
1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, commonly known as CEP-1347, is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK). CEP-1347 is a widely studied compound with potential applications in the treatment of a variety of diseases, including neurodegenerative disorders, cancer, and inflammation.
Mecanismo De Acción
CEP-1347 acts as an inhibitor of the 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid pathway by blocking the activity of 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid. 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a protein kinase that plays an important role in the regulation of cellular processes, such as cell growth, differentiation, and apoptosis. By blocking the activity of 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, CEP-1347 is able to inhibit the 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid pathway, which can result in a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
CEP-1347 has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid pathway, which can lead to a decrease in inflammation, cell death, and tumor growth. In addition, CEP-1347 has been found to increase the production of neurotrophic factors, which can lead to an increase in neuron survival and plasticity. Finally, CEP-1347 has been found to increase the production of antioxidant enzymes, which can lead to an increase in antioxidant activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CEP-1347 has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to use in a variety of cell-based assays. In addition, it is relatively stable and has a long shelf life, which makes it ideal for long-term experiments. However, there are also some limitations to using CEP-1347 in lab experiments. It is not always easy to obtain in large quantities, and it can be expensive to purchase.
Direcciones Futuras
There are a number of potential future directions for research on CEP-1347. One potential direction is to further investigate the effects of 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid inhibition on various diseases and conditions. In addition, further research could be conducted on the potential therapeutic applications of CEP-1347, such as its use in the treatment of neurodegenerative diseases, cancer, and inflammation. Finally, further research could be conducted on the potential mechanisms of action of CEP-1347, such as its effects on the production of neurotrophic factors and antioxidant enzymes.
Métodos De Síntesis
CEP-1347 can be synthesized by a two-step process. The first step involves the reaction of 4-chlorophenylhydrazine with ethyl chloroformate to form the hydrazone. This is then reacted with ethyl acetoacetate to form the final product, CEP-1347.
Aplicaciones Científicas De Investigación
CEP-1347 has been widely studied in the scientific research community. It has been used as an inhibitor of 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid in a variety of cell-based assays. In addition, it has been used in animal models to study the effects of 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid inhibition on various diseases and conditions. For example, CEP-1347 has been used to study the effects of 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid inhibition on neurodegenerative diseases, cancer, and inflammation.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-5-ethoxycarbonyl-3,4-dihydropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4/c1-2-20-13(19)10-7-11(12(17)18)16(15-10)9-5-3-8(14)4-6-9/h3-6,11H,2,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZSLVKXVCUKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

